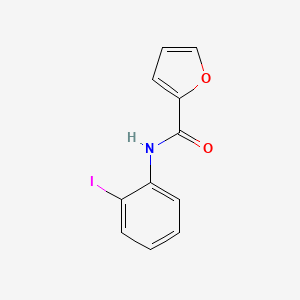

N-(2-iodophenyl)furan-2-carboxamide

Description

Contextualization within Amide Chemistry and Organoiodine Compounds

The core structure of N-(2-iodophenyl)furan-2-carboxamide features a robust amide linkage (–CO–NH–), a fundamental functional group in countless biological molecules and synthetic materials. nih.gov The stability of the amide bond is crucial for its role as a reliable linker. nih.gov This particular molecule belongs to the furan-2-carboxamide class, which are derivatives of furan (B31954), a five-membered aromatic heterocycle integral to medicinal chemistry and materials science. mdpi.comnih.gov

Furthermore, the presence of an iodine atom on the phenyl ring places it within the category of organoiodine compounds. Aryl iodides are highly valued in organic synthesis for their reactivity, especially in metal-catalyzed cross-coupling reactions, where the carbon-iodine bond is readily activated.

Significance as a Synthetic Intermediate

The dual functionality of this compound—a reactive aryl iodide and a furan-amide scaffold—renders it a highly valuable synthetic intermediate. It serves as a precursor for creating more complex molecular architectures. The iodine atom acts as a handle for introducing new functional groups via coupling reactions, while the furan-amide portion can be involved in various transformations or constitute the core of the target molecule. Its utility is particularly noted in the synthesis of donor-acceptor-donor type building blocks for applications in organic electronics. researchgate.net

Overview of Research Trajectories

Research involving furan-2-carboxamide derivatives has been diverse, with significant efforts in medicinal chemistry to develop new therapeutic agents. nih.govmdpi.com Studies have explored their potential as antibiofilm agents and for their anti-cancer properties. nih.govmdpi.com In synthetic chemistry, the focus has been on leveraging these structures as building blocks. researchgate.net For this compound specifically, research trajectories are primarily aimed at its use in transition-metal-catalyzed intramolecular and intermolecular coupling reactions to generate novel fused heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-iodophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUDEKREKNAHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Iodophenyl Furan 2 Carboxamide

Direct Amidation Strategies

The most direct and widely employed method for the synthesis of N-(2-iodophenyl)furan-2-carboxamide is the direct acylation of 2-iodoaniline (B362364) with an activated derivative of furan-2-carboxylic acid. This approach is favored for its efficiency and the ready availability of the starting materials.

Reaction of 2-Iodoaniline with Furan-2-carbonyl Chloride

The primary route for the synthesis of this compound involves the nucleophilic acyl substitution reaction between 2-iodoaniline and furan-2-carbonyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group in 2-iodoaniline attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride. This is a standard and effective method for forming amide bonds.

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, to prevent unwanted side reactions with the solvent. A tertiary amine base, most commonly triethylamine, is added to the reaction mixture. The role of the base is to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, thereby driving the equilibrium towards the formation of the amide product and preventing the protonation of the starting amine.

A typical reaction setup would involve dissolving 2-iodoaniline in dichloromethane, followed by the addition of furan-2-carbonyl chloride. The reaction is often initiated at room temperature and monitored for its completion.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve the best outcome. The stoichiometry of the reactants is a key parameter; typically, a slight excess of the acylating agent, furan-2-carbonyl chloride, may be used to ensure the complete consumption of the more valuable 2-iodoaniline. The amount of base is also critical, with at least a stoichiometric equivalent required to neutralize the generated acid.

The reaction temperature is another important variable. While these reactions often proceed efficiently at room temperature, gentle heating might be employed to increase the reaction rate. nih.gov However, excessive heat should be avoided to minimize the potential for side reactions and decomposition of the product. The reaction time is determined by monitoring the disappearance of the starting materials, which is commonly done using thin-layer chromatography (TLC).

While specific yield data for this compound is not extensively reported in the literature, analogous reactions for the synthesis of other N-aryl furan-2-carboxamides suggest that high yields can be expected under optimized conditions. For instance, the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide via a similar procedure reports a yield of 93%. mdpi.com

| Parameter | Condition | Purpose |

| Reactants | 2-Iodoaniline, Furan-2-carbonyl Chloride | Formation of the amide bond |

| Solvent | Dichloromethane | Provides an inert reaction medium |

| Base | Triethylamine | Scavenges the HCl byproduct |

| Temperature | Room Temperature | Balances reaction rate and selectivity |

| Reaction Time | Monitored by TLC | Ensures completion of the reaction |

Alternative Synthetic Pathways

While the reaction with furan-2-carbonyl chloride is the most common approach, alternative methods for the synthesis of this compound exist. One such pathway involves the use of a coupling agent to activate furan-2-carboxylic acid directly, thus avoiding the need to prepare the more reactive acyl chloride.

A prominent example of this strategy is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In this method, furan-2-carboxylic acid is first reacted with CDI in a suitable solvent like tetrahydrofuran (B95107) (THF). This reaction forms a highly reactive acyl-imidazole intermediate. Subsequent addition of 2-iodoaniline to the reaction mixture results in the formation of this compound. This method is often preferred when the corresponding acyl chloride is not commercially available or is unstable. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. nih.gov

Purification and Isolation Techniques

The isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Chromatographic Separations

Column chromatography is a widely used and effective technique for the purification of furan-2-carboxamide derivatives. nih.govresearchgate.net For this compound, a silica (B1680970) gel stationary phase is typically employed. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate, is commonly used. nih.govnih.gov The polarity of the eluent mixture is gradually increased to first elute any non-polar impurities, followed by the desired product. The progress of the separation is monitored by TLC.

Recrystallization Procedures

Recrystallization is another powerful technique for purifying solid organic compounds. nih.gov This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Chemical Reactivity and Transformation Mechanisms

Palladium-Catalyzed Cross-Coupling Reactions

The iodophenyl moiety of N-(2-iodophenyl)furan-2-carboxamide serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures.

Other Transition Metal-Catalyzed Processes (e.g., Sonogashira, Suzuki, Stille, Negishi coupling as potential extensions)

The reactivity of the iodophenyl group in this compound extends beyond the Heck reaction to other important palladium-catalyzed cross-coupling reactions. These transformations offer powerful methods for introducing a variety of functional groups at the 2-position of the phenyl ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding an alkynyl-substituted derivative. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Given the successful Sonogashira coupling of other aryl iodides, it is highly probable that this compound would readily participate in this transformation to produce N-(2-(alkynyl)phenyl)furan-2-carboxamides. nih.gov

Suzuki Coupling: The Suzuki coupling involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the formation of biaryl compounds. The Suzuki coupling of the related N-(4-bromophenyl)furan-2-carboxamide has been reported, suggesting that this compound would be an excellent substrate for creating biaryl structures. pearson.com

Stille Coupling: In the Stille coupling, an organotin compound is coupled with the aryl iodide in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org The reaction of this compound with various organostannanes would provide access to a diverse array of substituted derivatives.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl iodide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the formation of carbon-carbon bonds involving sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org The coupling of this compound with different organozinc reagents would be a viable route to introduce alkyl, alkenyl, and aryl substituents. nih.govresearchgate.net

Reactions Involving the Furan-2-carboxamide Moiety

The furan-2-carboxamide moiety of this compound also presents opportunities for chemical transformations, although these are generally less explored in the context of this specific molecule. The reactivity of this part of the molecule can be considered in terms of the furan (B31954) ring and the amide linkage.

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, typically at the 5-position, as the 2-position is already substituted. chemicalbook.compearson.comquora.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially be carried out on the furan ring, provided that the reaction conditions are mild enough to avoid decomposition of the starting material or unwanted side reactions with the iodophenyl group. youtube.compharmaguideline.comyoutube.com The furan ring can also undergo cycloaddition reactions, acting as a diene in Diels-Alder reactions. youtube.com

The amide bond in the furan-2-carboxamide moiety is generally stable. However, under forcing acidic or basic conditions, it can be hydrolyzed to yield furan-2-carboxylic acid and 2-iodoaniline (B362364). acs.org More sophisticated methods for amide activation, potentially involving transition metal catalysis or derivatization, could allow for transformations such as transamidation to form different amides or reduction to the corresponding amine. mdpi.com

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich five-membered heterocycle that readily undergoes electrophilic aromatic substitution. youtube.comchemicalbook.com Due to the directing effect of the oxygen atom, electrophilic attack preferentially occurs at the C5 position (the carbon adjacent to the oxygen and opposite the carboxamide group). chemicalbook.comquora.com Should the C5 position be occupied, substitution can occur at other positions, although this is less common.

While specific studies on the electrophilic substitution of this compound are not extensively reported, the general reactivity of furan and its derivatives provides insight into its expected behavior. Common electrophilic substitution reactions applicable to the furan ring include:

Nitration: The introduction of a nitro group onto the furan ring can be achieved using various nitrating agents. Mild conditions are often required to avoid degradation of the furan ring. For instance, nitration of furan derivatives can be carried out using reagents like N-nitrosaccharin in the presence of a Lewis acid or other modern nitrating agents that offer good functional group tolerance. nih.govnih.gov

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a well-established method for introducing a formyl group onto electron-rich aromatic rings, including furan. researchgate.netijpcbs.comorganic-chemistry.org This reaction typically proceeds under mild conditions and would be expected to yield the 5-formyl derivative of this compound.

It is important to note that the amide group, being electron-withdrawing, can influence the reactivity of the furan ring, potentially making it less susceptible to electrophilic attack compared to unsubstituted furan.

Modifications at the Amide Linkage

The amide bond in this compound is a robust functional group, but it can be modified under specific conditions. These modifications can be broadly categorized into cleavage and transformation reactions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid and 2-iodoaniline. This reaction, however, often requires harsh conditions such as strong acids or bases and elevated temperatures. acs.org More advanced methods for amide bond cleavage under milder conditions are being developed, including the use of metal catalysts or enzymatic approaches. nih.govrsc.org

Activation and Transformation: The amide group can be activated to undergo further transformations without complete cleavage. For instance, electrophilic activation of the amide oxygen can make the carbonyl carbon more susceptible to nucleophilic attack. acs.orgacs.org This can allow for the conversion of the amide into other functional groups, such as esters or thioamides, under relatively mild, metal-free conditions. mdpi.com Additionally, carbamothioyl-furan-2-carboxamide derivatives have been synthesized from furan-2-carbonyl chloride, indicating the potential for modifications at the amide nitrogen. mdpi.com

| Modification Type | Reagents and Conditions | Expected Product(s) |

| Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | Furan-2-carboxylic acid and 2-iodoaniline |

| Electrophilic Activation | e.g., 2,2,2-trifluoroethyl(mesityl)iodonium triflate | Activated imidate intermediate for further reaction |

| Conversion to Thioamide | Lawesson's reagent or P₄S₁₀ | N-(2-iodophenyl)furan-2-carbothioamide |

Role as a Precursor in Heterocyclic Synthesis

The most significant synthetic utility of this compound lies in its role as a precursor for the synthesis of complex heterocyclic molecules, particularly fused ring systems. The presence of the ortho-iodo substituent is key to these transformations, enabling intramolecular cyclization reactions.

Annulation Reactions

Annulation reactions involving the formation of a new ring fused to one of the existing rings are a cornerstone of modern synthetic chemistry. The structure of this compound is well-suited for intramolecular annulation, where the iodine atom acts as a leaving group in transition metal-catalyzed processes.

Palladium-catalyzed reactions are particularly prominent in this context. researchgate.net The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by an intramolecular insertion or coupling event to form a new ring. This strategy has been successfully employed in the synthesis of various fused heterocycles from ortho-haloaryl amides and related substrates. berkeley.edu

Formation of Fused Ring Systems

The strategic placement of the iodo group ortho to the amide linkage in this compound facilitates the synthesis of a variety of fused heterocyclic systems through intramolecular cyclization.

A prime example of such a transformation is the synthesis of phenanthridine (B189435) and its derivatives. While direct synthesis from this compound is not explicitly detailed in the available literature, the intramolecular biaryl coupling of related N-(2-halophenyl) amides is a well-established method for constructing the phenanthridine core. manchester.ac.ukresearchgate.net This reaction typically proceeds via a palladium-catalyzed C-H functionalization or a radical-mediated cyclization. rsc.org

Furthermore, the furan ring itself can participate in cyclization reactions. For instance, the synthesis of furo[3,2-c]coumarins and furo[3,2-c]pyridines from precursors containing a furan ring highlights the versatility of this heterocycle in constructing fused systems. nih.govresearchgate.netrsc.org In the case of this compound, an intramolecular Heck-type reaction could potentially lead to the formation of a furo[3,2-c]quinoline (B8618731) system.

The following table summarizes potential fused ring systems that could be synthesized from this compound or its derivatives, based on known reactivity patterns of similar compounds.

| Fused Ring System | Synthetic Strategy | Key Reaction Type |

| Phenanthridinone derivative | Intramolecular C-C bond formation | Palladium-catalyzed C-H arylation |

| Furo[3,2-c]quinoline derivative | Intramolecular Heck reaction | Palladium-catalyzed C-C bond formation |

| Iodine-free biaryl amides | Suzuki-Miyaura coupling | Palladium-catalyzed cross-coupling |

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of N-(2-iodophenyl)furan-2-carboxamide Derivatives

While a complete crystallographic study for the parent this compound is not extensively detailed in the available literature, analysis of its close analogues, such as N-(2-iodophenyl)pyrazine-2-carboxamide and N-(2-nitrophenyl)furan-2-carboxamide, provides a robust framework for understanding its expected structural properties.

The crystal systems and space groups of these derivatives are fundamental parameters obtained from X-ray diffraction. For instance, the derivative N-(2-iodophenyl)pyrazine-2-carboxamide crystallizes in the monoclinic P2₁/n space group researchgate.net. Another related compound, N-(2-nitrophenyl)furan-2-carboxamide, is reported to crystallize in the monoclinic P2₁/c space group researchgate.net. These centrosymmetric space groups are common for organic molecules. The crystallographic data for these representative derivatives are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | V (ų) ** | Z |

| (Z)-4-(furan-2-yl((4-iodophenyl)amino)methylene)-5-methyl-2(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one researchgate.net | C₂₁H₁₆IN₃O₂ | Monoclinic | P2₁/c | 12.7439(9) | 11.8391(8) | 13.4459(7) | 99.803(5) | 1999.0(2) | 4 |

| N-(2-iodophenyl)pyrazine-2-carboxamide researchgate.net | C₁₁H₈IN₃O | Monoclinic | P2₁/n | - | - | - | - | - | - |

Note: Detailed cell parameters for N-(2-iodophenyl)pyrazine-2-carboxamide are not fully provided in the search result.

The conformation of these molecules is characterized by the relative orientations of the phenyl and furan (B31954) rings with respect to the central amide bridge. In N-(2-nitrophenyl)furan-2-carboxamide, the central C-C(O)-N-C fragment is nearly planar, adopting a trans amide conformation researchgate.net. The furan and benzene (B151609) rings are twisted out of this central plane, with reported rotation angles of 7.03 (4)° and 2.68 (5)°, respectively researchgate.netnih.gov. The dihedral angle between the furan and phenyl rings is approximately 9.71 (5)° nih.gov.

In other 2-iodo-phenyl amide derivatives, a distinct conformational feature is observed where the amide group is oriented almost perpendicularly to the plane of the benzene ring mdpi.com. This conformation is believed to be a prerequisite for certain intramolecular reactions, such as radical translocation mdpi.com. This suggests that in this compound, a significant twist between the phenyl ring and the amide linker is also likely.

As is characteristic of secondary amides, N-H⋯O hydrogen bonds are a primary interaction in the crystal structures of furan-2-carboxamide derivatives. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. In addition to these conventional hydrogen bonds, weaker C-H⋯O interactions are also observed. For example, in the crystal structure of N-(2-nitrophenyl)furan-2-carboxamide, molecules are linked into one-dimensional helical chains along the mdpi.com direction by weak C-H⋯O interactions, where a furan C-H group donates to a carbonyl oxygen researchgate.netnih.gov. The analogue N-(2-iodophenyl)pyrazine-2-carboxamide also exhibits C-H⋯O and C-H⋯N hydrogen bonds that contribute to the crystal packing researchgate.net.

A defining feature in the crystal structures of 2-iodophenyl amides is the presence of halogen bonds. The iodine atom, acting as a Lewis acidic halogen bond donor, forms short contacts with Lewis basic atoms, typically the carbonyl oxygen. In the crystal structure of N-(2-iodophenyl)pyrazine-2-carboxamide, C-I⋯O halogen bonds are a dominant feature of the packing researchgate.net. Similarly, studies on related 2-iodo-phenyl methyl-amides show short intermolecular I⋯O halogen bonds with distances around 3.012 (2) Å to 3.057 (4) Å mdpi.com. These interactions are highly directional, with C-I⋯O angles approaching linearity (e.g., 171.78 (9)° to 175.98 (16)°) mdpi.com. These halogen bonds can organize the molecules into distinct motifs, such as chains or discrete dimers mdpi.com.

| Interaction | Compound Derivative | Distance (Å) | **Angle (°) ** | Resulting Motif |

| I⋯O | cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide mdpi.com | 3.012 (2) | 171.78 (9) | mdpi.com Chains |

| I⋯O | cyclo-heptane carboxylic acid (2-iodo-phenyl)-methyl-amide mdpi.com | 3.024 (4) / 3.057 (4) | 171.71 (17) / 175.98 (16) | Dimers |

In many aromatic systems, π-π stacking interactions between aromatic rings play a significant role in crystal packing. However, in the studied iodo-substituted derivatives, these interactions are notably absent or weak. For instance, in the crystal structure of N-(2-iodophenyl)pyrazine-2-carboxamide, no π–π stacking interactions are observed researchgate.net. This is also the case for cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide, where the shortest distance between benzene ring centroids is greater than 5.6 Å, precluding effective π-π overlap mdpi.com. The absence of these interactions suggests that the more dominant hydrogen and halogen bonding interactions are the primary forces directing the crystal packing in these specific systems researchgate.net.

Intermolecular Interactions in the Crystalline State

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques are pivotal in elucidating the intricate molecular architecture of this compound. Through the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry, a comprehensive understanding of its functional groups, atomic connectivity, and molecular mass can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum of this compound is distinguished by several key absorption bands that confirm its amide and aromatic nature. A strong absorption band is typically observed in the range of 1650-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the secondary amide group. Another significant feature is the N-H stretching vibration, which appears as a sharp band around 3300-3400 cm⁻¹. The presence of the furan and phenyl rings is evidenced by C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹) and C=C stretching vibrations within the rings (1450-1600 cm⁻¹). The C-N stretching vibration of the amide linkage typically appears in the 1200-1400 cm⁻¹ region. Finally, a characteristic band for the C-I stretching vibration can be found in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Amide) | 1650-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch (Amide) | 1200-1400 |

| C-I Stretch | 500-600 |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within this compound, allowing for a precise mapping of its structure.

In the ¹H NMR spectrum, the amide proton (N-H) typically appears as a singlet in the downfield region, generally between δ 8.0 and 9.5 ppm. The protons of the furan ring exhibit a characteristic coupling pattern. The proton at the 5-position usually resonates as a doublet of doublets around δ 7.5-7.8 ppm, the proton at the 3-position as a doublet of doublets around δ 7.2-7.4 ppm, and the proton at the 4-position as a doublet of doublets around δ 6.5-6.7 ppm. The aromatic protons of the 2-iodophenyl group appear as a complex multiplet in the region of δ 7.0-8.0 ppm, with their specific shifts and coupling patterns being influenced by the iodine substituent.

The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon of the amide group is typically observed as a distinct signal in the range of δ 158-165 ppm. The carbons of the furan ring resonate in the aromatic region, with the carbon attached to the carbonyl group appearing around δ 145-150 ppm and the other furan carbons resonating between δ 110 and 120 ppm. The carbons of the 2-iodophenyl ring also show signals in the aromatic region, with the carbon atom bonded to the iodine exhibiting a characteristic downfield shift.

| Proton (¹H) Environment | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) Environment | Typical Chemical Shift (δ, ppm) |

| Amide (N-H) | 8.0 - 9.5 | Carbonyl (C=O) | 158 - 165 |

| Furan (H-5) | 7.5 - 7.8 | Furan (C-2) | 145 - 150 |

| Furan (H-3) | 7.2 - 7.4 | Furan (C-5) | 115 - 120 |

| Furan (H-4) | 6.5 - 6.7 | Furan (C-3) | 110 - 115 |

| Phenyl (Aromatic) | 7.0 - 8.0 | Furan (C-4) | 110 - 115 |

| Phenyl (C-I) | 90 - 100 | ||

| Phenyl (Other) | 120 - 140 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing further confirmation of its elemental composition and structure. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the precise molecular formula.

The fragmentation of this compound under mass spectrometric conditions can be predicted to occur at the amide bond. This would lead to the formation of two primary fragment ions: the furan-2-carbonyl cation and the 2-iodoaniline (B362364) radical cation. Further fragmentation of these ions can also be observed, providing a detailed fingerprint of the molecule's structure.

Conformational Dynamics and Isomerism

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds of the amide linkage: the C(O)-N bond and the N-C(phenyl) bond. The planarity of the amide bond is a key feature due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This results in a significant rotational barrier around the C(O)-N bond, leading to the existence of cis and trans isomers. For N-substituted carboxamides, the trans conformation is generally more stable due to reduced steric hindrance.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Detailed quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have not been reported in the scientific literature for N-(2-iodophenyl)furan-2-carboxamide. Such studies would be necessary to provide specific data on the following aspects.

A thorough analysis of the electronic structure and molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) of this compound is not available in published research.

Information regarding the energetic landscape and the preferred three-dimensional arrangements (conformations) of this compound, which would be determined through computational energy calculations, has not been documented.

Computational studies detailing the mechanisms and energy profiles for key chemical reactions involving this compound are not present in the current body of scientific literature.

Molecular Dynamics Simulations

There are no published molecular dynamics simulation studies for this compound. These simulations would be essential for understanding its behavior over time in various environments.

Specific simulations of how this compound interacts with itself or with other molecules have not been reported.

Research on the dynamic behavior of this compound in different solvents or biological systems, as would be explored through molecular dynamics, is not available.

Applications in Chemical Synthesis and Material Science

Versatility as a Building Block for Complex Molecules

N-(2-iodophenyl)furan-2-carboxamide serves as a key building block for the synthesis of a variety of heterocyclic and polycyclic compounds. The presence of the carbon-iodine bond on the phenyl ring is the primary driver of its synthetic utility, enabling participation in a wide array of cross-coupling reactions.

Cross-Coupling Reactions: The 2-iodophenyl moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, effectively enabling the introduction of the N-(furan-2-carbonyl)phenylamino scaffold into larger, more complex molecules. For instance, analogous to the Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)furan-2-carboxamide with various aryl boronic acids to create N-(biphenyl-4-yl)furan-2-carboxamide derivatives, this compound can be expected to undergo similar transformations, likely with even greater reactivity due to the higher reactivity of aryl iodides compared to aryl bromides in such catalytic cycles. nih.gov

Intramolecular Cyclization for Heterocycle Synthesis: A significant application of this compound is in the synthesis of fused heterocyclic systems through intramolecular cyclization. The ortho-iodo-amide configuration is a well-established precursor for the synthesis of phenanthridinone derivatives via palladium-catalyzed intramolecular C-H arylation. mdpi.comnih.gov While specific examples utilizing the furan-2-carboxamide moiety are not prevalent in the reviewed literature, the general mechanism involves the formation of a new carbon-carbon bond between the phenyl ring bearing the iodine and the other aryl group (in this case, the furan (B31954) ring), leading to a rigid, polycyclic structure. This type of reaction provides a powerful tool for the construction of complex molecular frameworks that are often found in biologically active compounds. nih.govresearchgate.net

The following table outlines potential complex molecules that could be synthesized from this compound based on established reaction methodologies for similar compounds.

| Starting Material | Reaction Type | Potential Product | Significance |

| This compound | Intramolecular Pd-catalyzed C-H arylation | Furo[c]phenanthridin-6(5H)-one derivative | Core structure of various alkaloids and pharmacologically active compounds. |

| This compound and an alkyne | Sonogashira coupling followed by cyclization | Substituted furyl-alkynyl-phenyl compound | Precursors for complex aromatic systems and potential molecular electronics components. |

| This compound and an aryl boronic acid | Suzuki-Miyaura coupling | N-(2-arylphenyl)furan-2-carboxamide | Building blocks for ligands, materials, and biologically active molecules. |

Potential for Integration into Polymer Architectures

While direct experimental evidence for the integration of this compound into polymer architectures is not extensively documented, its chemical structure suggests a strong potential for such applications. Furan-based polymers are of growing interest due to their derivation from renewable resources and their unique electronic and physical properties. nih.gov

The reactive iodine atom on the phenyl ring makes this compound a suitable monomer for polycondensation reactions via cross-coupling methodologies. For example, it could be copolymerized with di-boronic acids or di-alkynes through Suzuki or Sonogashira polymerization, respectively. This would lead to the incorporation of the furan-2-carboxamide moiety into the polymer backbone, potentially imparting specific properties such as thermal stability, altered solubility, or the ability to coordinate metal ions. The furan ring itself can influence the electronic properties of the resulting polymer, making such materials candidates for applications in organic electronics.

Role in the Development of New Catalytic Systems

The this compound scaffold possesses features that make it a candidate for development into a ligand for catalytic systems. The furan oxygen and the amide group can act as coordination sites for metal ions.

Although direct use of this compound as a ligand is not reported, it can be readily modified through cross-coupling reactions to introduce other coordinating groups. For example, a Suzuki coupling reaction could introduce a pyridine (B92270) or phosphine (B1218219) group at the 2-position of the phenyl ring, creating a bidentate or pincer-type ligand. The resulting furan-carboxamide-based ligands could then be complexed with transition metals like palladium, ruthenium, or copper to form novel catalysts. researchgate.netsemanticscholar.org The specific stereoelectronic properties imparted by the furan-2-carboxamide fragment could influence the activity and selectivity of the resulting catalyst in various organic transformations.

Future Research Directions

Exploration of Novel Reactivity Patterns

The 2-iodophenyl group within N-(2-iodophenyl)furan-2-carboxamide is a key functional handle that invites the exploration of a wide array of modern synthetic transformations. Future research should be directed towards leveraging this reactive site to generate a diverse library of derivatives with novel structural and functional properties.

A primary area of focus will be the continued application of palladium-catalyzed cross-coupling reactions . While foundational methods like the Suzuki-Miyaura and Heck reactions are established for similar substrates, a systematic investigation into their application with this compound is warranted. nih.govmdpi.comnih.govarkat-usa.orgnih.gov This would involve screening a broad range of coupling partners to introduce new aryl, heteroaryl, and vinyl groups. The exploration of less common but highly valuable coupling reactions, such as the Sonogashira, Stille, and Buchwald-Hartwig aminations, would further expand the accessible chemical space.

Beyond traditional cross-coupling, the potential for intramolecular cyclization reactions represents a particularly exciting frontier. The strategic positioning of the iodo group ortho to the amide linkage makes this compound a prime candidate for intramolecular Heck reactions to form novel heterocyclic systems. nih.gov Research in this area could lead to the synthesis of fused ring systems that are otherwise difficult to access. Furthermore, the investigation of radical cyclizations, potentially initiated by photoredox catalysis, could offer alternative and milder conditions for the formation of new carbon-carbon bonds. rsc.orgnih.gov

A comparative analysis of potential palladium-catalyzed reactions is presented in Table 1.

| Reaction Type | Potential Coupling Partner | Expected Product Class | Key Advantages |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Biaryl and heteroaryl-aryl derivatives | Broad substrate scope, mild conditions |

| Heck | Alkenes | Cinnamoyl-like derivatives | Atom economy, C-C double bond formation |

| Sonogashira | Terminal alkynes | Aryl-alkynyl derivatives | Introduction of linear rigid linkers |

| Buchwald-Hartwig | Amines, amides | Di- and tri-arylamine derivatives | C-N bond formation |

| Intramolecular Heck | N/A | Fused heterocyclic systems | Rapid increase in molecular complexity |

Development of Asymmetric Synthetic Approaches

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While the parent this compound is achiral, the development of asymmetric methods to synthesize its derivatives, or to use it as a chiral auxiliary, is a significant area for future research.

One promising avenue is the development of asymmetric catalytic methods for reactions involving the furan (B31954) or phenyl rings. For instance, asymmetric hydrogenation of the furan ring or enantioselective functionalization of the phenyl ring could introduce chirality. More directly, the synthesis of chiral analogues by introducing a stereocenter in a substituent, followed by diastereoselective reactions, could be explored. mdpi.comnih.govbldpharm.com

Furthermore, this compound could be utilized as a precursor to chiral ligands for asymmetric catalysis. The furan and phenyl rings offer sites for the introduction of chiral moieties, and the amide nitrogen and furan oxygen can act as coordination sites for metal centers. The development of a family of chiral ligands based on this scaffold could have broad applications in asymmetric synthesis.

Table 2 outlines potential strategies for the development of asymmetric synthetic approaches.

| Strategy | Description | Potential Catalytic System | Anticipated Outcome |

| Asymmetric Hydrogenation | Enantioselective reduction of the furan ring. | Chiral Rhodium or Iridium complexes. | Chiral tetrahydrofuran (B95107) derivatives. |

| Chiral Amine Synthesis | Use of chiral amines in the initial amide formation. | (R)- or (S)-phenylethylamine. | Diastereomeric products, separable for access to enantiopure compounds. |

| Asymmetric C-H Activation | Enantioselective functionalization of the furan or phenyl ring. | Chiral palladium catalysts with bespoke ligands. | Enantiomerically enriched functionalized derivatives. |

| Derivatization into Chiral Ligands | Synthesis of chiral phosphine (B1218219) or amine derivatives. | Multi-step synthesis from the parent compound. | Novel ligands for asymmetric catalysis. |

Advanced Characterization of Solid-State Forms

The solid-state structure of a molecule dictates many of its physical properties, including solubility, melting point, and stability. A thorough investigation of the solid-state forms of this compound and its derivatives is crucial for their potential applications.

Single-crystal X-ray diffraction will be the cornerstone of these investigations, providing definitive information on the molecular conformation, intermolecular interactions, and crystal packing. Of particular interest will be the role of the iodine atom in directing the crystal packing through halogen bonding, a strong and directional non-covalent interaction. The interplay between halogen bonds, hydrogen bonds (N-H···O=C), and π-π stacking interactions involving the furan and phenyl rings could lead to the formation of interesting and predictable supramolecular architectures. nih.gov

The exploration of polymorphism , the ability of a compound to exist in multiple crystal forms, is another important research direction. Different polymorphs can have significantly different properties, and a comprehensive screening for polymorphs of this compound would be highly valuable. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) will be essential for identifying and characterizing different solid-state forms.

Table 3 summarizes the key techniques and expected insights for the advanced characterization of solid-state forms.

| Technique | Information Obtained | Potential Insights for this compound |

| Single-Crystal X-ray Diffraction | Molecular structure, bond lengths, bond angles, intermolecular interactions. | Conformation of the amide linkage, role of halogen bonding, presence of hydrogen bonding and π-stacking. |

| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline form. | Identification of different polymorphs and monitoring of phase transitions. |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transitions. | Determination of thermal properties and identification of polymorphic transitions. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Understanding the temperature limits for handling and processing. |

Computational Design and Prediction of New Derivatives

In conjunction with experimental work, computational chemistry will play a vital role in guiding the future research directions for this compound. Molecular modeling techniques can be employed to predict the properties of new derivatives, prioritize synthetic targets, and provide a deeper understanding of the underlying chemical principles.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. For example, DFT can be used to calculate reaction barriers for proposed cyclization reactions, predict the regioselectivity of electrophilic aromatic substitution, and simulate NMR and IR spectra to aid in the characterization of new compounds.

Molecular docking studies can be employed to predict the binding affinity of this compound derivatives to biological targets, such as enzymes and receptors. nih.govrsc.orgresearchgate.net This can help in the rational design of new drug candidates with improved potency and selectivity. By computationally screening virtual libraries of derivatives, the most promising candidates can be identified for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Table 4 highlights the potential applications of computational methods in the study of this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies, spectroscopic prediction. | Transition state energies, reaction pathways, NMR chemical shifts, vibrational frequencies. |

| Molecular Docking | Virtual screening for biological activity. | Binding modes, binding affinities to protein targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from chemical structure. | Correlation between structural features and biological activity. |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and intermolecular interactions. | Stability of protein-ligand complexes, solvent effects. |

Integration into Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined, functional supramolecular structures is a cornerstone of modern materials science. The structural features of this compound, particularly the presence of hydrogen bond donors and acceptors, π-systems, and a halogen bond donor, make it an attractive building block for the construction of supramolecular assemblies.

Future research could focus on the design and synthesis of derivatives of this compound that are programmed to self-assemble into specific architectures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. The introduction of additional functional groups, such as long alkyl chains or complementary hydrogen bonding motifs, could be used to control the self-assembly process.

The resulting supramolecular materials could have a range of interesting properties and applications. For example, materials with ordered π-stacked arrays of the furan and phenyl rings could exhibit interesting photophysical or electronic properties, with potential applications in organic electronics. The formation of porous supramolecular frameworks could also be explored for applications in gas storage or separation. The helical packing observed in a related bis-amide suggests that chiral derivatives of this compound could be used to construct chiral supramolecular polymers. nih.gov

Q & A

Q. Q1. What are the standard synthetic routes for N-(2-iodophenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves amide coupling between furan-2-carboxylic acid derivatives and 2-iodoaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride to generate reactive intermediates.

- Nucleophilic substitution : React the activated furan-2-carbonyl chloride with 2-iodoaniline under reflux in aprotic solvents (e.g., DCM or THF) .

- Optimization : Temperature (60–100°C), solvent polarity, and stoichiometric ratios significantly impact yield. For example, THF may enhance solubility of iodinated intermediates compared to DCM .

Q. Q2. How can the purity and structural integrity of this compound be verified?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Retention times can be compared to standards .

- Spectroscopy :

- 1H/13C NMR : Confirm the presence of the iodophenyl group (δ ~7.3–7.8 ppm for aromatic protons) and furan ring (δ ~6.3–7.5 ppm) .

- IR : Look for amide C=O stretches (~1650 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+ for C₁₁H₈INO₂ (theoretical m/z = 313.96) .

Intermediate-Level Research Questions

Q. Q3. What computational tools are recommended for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The iodine atom’s van der Waals radius may enhance hydrophobic binding pockets .

- ADME Prediction : Tools like SwissADME can estimate solubility (LogP ~2.5–3.0) and metabolic stability. The iodine substituent may reduce hepatic clearance due to steric hindrance .

Q. Q4. How does the iodine substituent influence the compound’s physicochemical properties compared to fluoro or chloro analogs?

Methodological Answer:

- Electron Effects : Iodine’s polarizability increases electron density on the phenyl ring, altering π-π stacking interactions in biological systems.

- Solubility : Iodine’s larger atomic radius reduces aqueous solubility compared to fluoro analogs (e.g., N-(2-fluorophenyl)furan-2-carboxamide) but enhances lipid membrane permeability .

- Stability : Iodinated compounds may exhibit photodegradation; stability studies under UV light are recommended .

Advanced Research Questions

Q. Q5. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for structure refinement. For example, resolve discrepancies in hydrogen-bonding patterns (amide N-H⋯O interactions) that affect target binding .

- Comparative Analysis : Overlay crystal structures of active vs. inactive analogs to identify critical pharmacophore elements (e.g., iodine’s role in halogen bonding) .

Q. Q6. What strategies are effective for optimizing this compound’s bioavailability in preclinical studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility.

- Formulation : Use lipid-based nanoemulsions to counteract low aqueous solubility.

- In Vivo PK Studies : Monitor plasma concentrations via LC-MS/MS, noting iodine’s potential for prolonged half-life due to reduced CYP450 metabolism .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting reports on the antimicrobial efficacy of this compound?

Methodological Answer:

- Standardized Assays : Re-evaluate MIC values using CLSI guidelines. Variations in bacterial strains (e.g., Gram-negative vs. Gram-positive) and culture media (cation-adjusted Mueller-Hinton broth) may explain discrepancies .

- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for cell lysis .

Structural and Mechanistic Insights

Q. Q8. What experimental and computational methods elucidate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

- Kinase Profiling : Use a panel of 100+ kinases to identify targets. Iodine’s halogen bonding may favor inhibition of tyrosine kinases .

- Transcriptomics : RNA-seq can reveal pathways (e.g., apoptosis or mTOR) modulated by the compound .

- MD Simulations : Run 100-ns simulations in GROMACS to study binding stability with predicted targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.